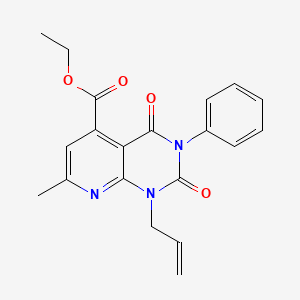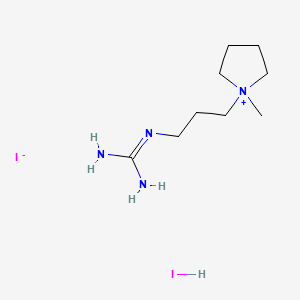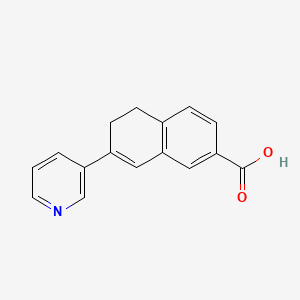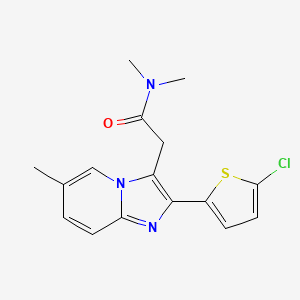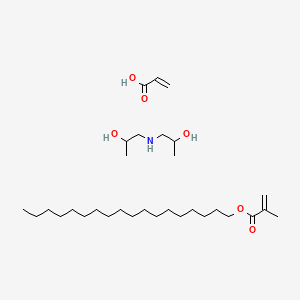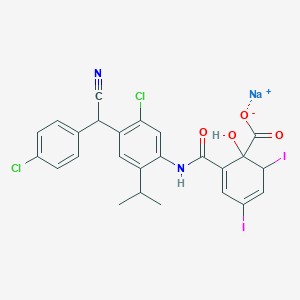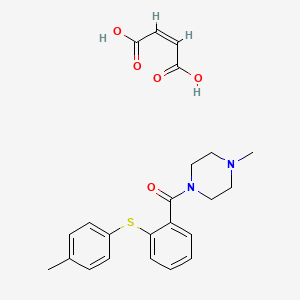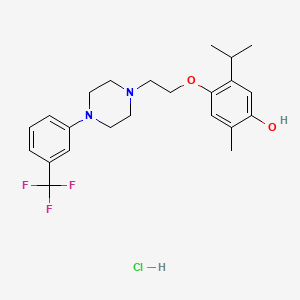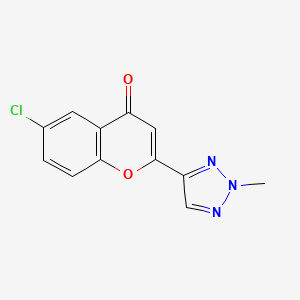
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate is an inorganic compound known for its unique properties and applications in various fields. This compound is a white crystalline solid that is slightly soluble in water and has significant industrial and scientific relevance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate can be synthesized through the reaction of zinc oxide with sodium molybdate or molybdic acid. The reaction typically involves mixing the reactants in an aqueous solution, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of zinc oxide with sodium molybdate under specific temperature and pressure conditions. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of molybdenum, sodium, and zinc ions in the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce molybdenum trioxide, while reduction reactions may yield lower oxidation state molybdenum compounds .
Applications De Recherche Scientifique
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Investigated for its potential use in biological imaging and as an antibacterial agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pigments, corrosion inhibitors, and electronic materials.
Mécanisme D'action
The mechanism of action of molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate involves its interaction with molecular targets and pathways in various applications. For example, in catalytic processes, the compound facilitates the transfer of electrons and protons, enhancing the reaction rate and efficiency . In biological applications, it may interact with cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc molybdate (ZnMoO4): Similar in composition but lacks sodium ions.
Sodium molybdate (Na2MoO4): Contains sodium and molybdenum but lacks zinc.
Molybdenum trioxide (MoO3): Contains only molybdenum and oxygen.
Uniqueness
Molybdenum sodium zinc oxide (Mo4Na2Zn4O17), trihydrate is unique due to its combination of molybdenum, sodium, and zinc ions, which confer distinct properties and applications compared to other similar compounds .
Propriétés
Numéro CAS |
57606-42-5 |
|---|---|
Formule moléculaire |
H6Mo2Na2O12Zn2-12 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
disodium;dizinc;molybdenum;oxygen(2-);trihydrate |
InChI |
InChI=1S/2Mo.2Na.3H2O.9O.2Zn/h;;;;3*1H2;;;;;;;;;;;/q;;2*+1;;;;9*-2;2*+2 |
Clé InChI |
GXYZMCUFQPNUNR-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Zn+2].[Zn+2].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


